molecular formula C8H9NO5 B3056467 4,5-Dimethoxy-2-nitrophenol CAS No. 7158-91-0

4,5-Dimethoxy-2-nitrophenol

Cat. No. B3056467
CAS RN: 7158-91-0
M. Wt: 199.16 g/mol
InChI Key: KBEJHHWQKHGDNC-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-nitrophenol is a chemical compound with the molecular formula C8H9NO5 . It is also known by other names such as Phenol, 4,5-dimethoxy-2-nitro- . The average mass of this compound is 199.161 Da .


Molecular Structure Analysis

The molecular structure of 4,5-Dimethoxy-2-nitrophenol consists of a phenol group with two methoxy groups (OCH3) at the 4th and 5th positions and a nitro group (NO2) at the 2nd position . The average mass of this compound is 199.161 Da and the monoisotopic mass is 199.048065 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 4,5-Dimethoxy-2-nitrophenol are not available, similar compounds like 4-nitrophenol have been studied extensively. For instance, the catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .


Physical And Chemical Properties Analysis

4,5-Dimethoxy-2-nitrophenol is a solid substance . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources.

Scientific Research Applications

Synthesis and Molecular Crystal Structure

4,5-Dimethoxy-2-nitrophenol is used in novel syntheses, such as the creation of dihydropyridine derivatives via Hantzsch synthesis. The compound’s crystal structure has been studied, revealing its crystallization in the monoclinic P21/c space group. This research is significant for understanding the compound's physical and chemical properties (Maru & Shah, 2013).

Photochemical Reactions

Studies on photochemical reactions of 4,5-dimethoxy-2-nitrophenol derivatives have provided insights into their electronic dynamics. The exploration of reaction mechanisms under ultrafast spectroscopic conditions, such as using sub-10 fs pulse lasers, highlights the compound's potential in studying fast photochemical processes (Hashimoto et al., 2019).

Fungal Metabolism and Degradation Studies

The compound's role in fungal metabolism, particularly in species like Phanerochaete chrysosporium, has been investigated. This research is critical for understanding the environmental degradation of nitrophenols and related compounds, as well as the metabolic pathways involved in fungi (Teramoto, Tanaka, & Wariishi, 2004).

Catalytic Reduction and Environmental Applications

4,5-Dimethoxy-2-nitrophenol is relevant in studies focusing on the catalytic reduction of nitrophenol compounds, a process crucial for removing hazardous dyes from water. Research in this area involves the development of novel nanocatalytic systems for efficient reduction and potential industrial applications (Din et al., 2020).

Environmental Pollution and Treatment

Research into the adsorption and removal of 4-nitrophenol from environmental samples, as well as its degradation, is significant. Studies utilizing advanced materials like graphene oxide indicate the potential for effective treatment of water polluted with nitrophenol compounds (Chakraborty et al., 2021).

Safety And Hazards

While specific safety data for 4,5-Dimethoxy-2-nitrophenol is not available, compounds with similar structures can cause severe skin burns and eye damage. They may also cause respiratory irritation . It’s important to handle such compounds with appropriate personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

4,5-dimethoxy-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEJHHWQKHGDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304866
Record name 4,5-dimethoxy-2-nitrophenol
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Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethoxy-2-nitrophenol

CAS RN

7158-91-0
Record name 4,5-Dimethoxy-2-nitrophenol
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Record name 4,5-Dimethoxy-2-nitrophenol
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Record name NSC167884
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Record name 4,5-dimethoxy-2-nitrophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4,5-dimethoxy-2-nitro-benzaldehyde (3.75 g, 14.2 mmol) in dichloromethane (75 mL) at 0° C. under a nitrogen atmosphere was added meta-chloroperoxybenzoic acid (75% purity, 4.90 g, 28.4 mmol), then trifluoroacetic acid (1.05 mL, 14.2 mmol). The reaction was stirred at room temperature for 18 h, then recooled to 0° C. Excess reagent was quenched with 5% sodium bisulfite solution and the precipitate was removed by filtration, washing with dichloromethane. The organic phase of the filtrate was washed with sodium bicarbonate and brine, was dried (sodium sulfate), and was evaporated to provide a yellow solid. This intermediate was suspended in methanol (50 mL), treated with 2N NaOH (16 mL, 32 mmol), and was stirred at room temperature for 1 h. The reaction was acidified with 1N HCl and was filtered, washing with methanol to provide 4,5-dimethoxy-2-nitro-phenol (2.00 g, 71% yield) as a bright yellow solid. 1H-NMR (CDCl3, 500 MHz) 11.0 (s, 1H), 7.39 (s, 1H), 6.48 (s, 1H), 3.90 (s, 3H), 3.83 (s, 3H) ppm; MS (FIA) 197.9 (M−H); HPLC (Method A) 3.357 min.
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3.75 g
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4.9 g
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75 mL
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1.05 mL
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16 mL
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Synthesis routes and methods II

Procedure details

In SCHEME 9 3,4-dimethoxyphenol (36) is selectively nitrated with 70% HNO3 in AcOH to give 4,5-dimethoxy-2-nitrophenol (37) which is further converted to the corresponding triflate (38) with trifluoromethylsulfonic anhydride (Tf2O) and pyridine in dichloromethane. Triflate (38) is reacted under inert conditions with a boronic acid of general type (31) under Suzuki-type basic conditions (Pd(PPh3)4 and aqueous potassium phosphate in toluene) to a biaryl of type (39). Biaryl (39) is further hydrolized with aqueous lithium hydroxide in THF and MeOH or MeCN to give the corresponding carboxylic acid (40) which is converted to a building block of type (41) by reaction with oxalyl chloride in anhydrous dichloromethane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Meyerson, I Puskas, EK Fields - Journal of the American …, 1966 - ACS Publications
The mass spectra of unlabeled and deuterated isomeric nitrotoluenes, of the isomeric nitrobiphenyls, and of a dimethoxy-2-nitrophenol helpdefine the roles of steric and mesomeric …
Number of citations: 152 pubs.acs.org
EL Stogryn - Journal of Medicinal Chemistry, 1970 - ACS Publications
Variations of the antimalarial agent I in which Br was substituted byN, O, S, and functionality were synthesized for antimalarial testing. Aromatic nucleophilic displacementof halogen …
Number of citations: 4 pubs.acs.org
JK Atkinson - 1989 - ruor.uottawa.ca
Analogues of the aglucones of naturally occurring cyclic hydroxamic acids (2, 4-dihydroxy-l, 4-benzoxazin-3-ones) from Graminae have been synthesized by the reductive cyclization of …
Number of citations: 1 ruor.uottawa.ca
MH Faubion - 2007 - search.proquest.com
Antisense oligodeoxynucleotides (AS ODNs) are short single-stranded pieces of DNA that are designed to hybridize with messenger RNA and thus offer a powerful technique for …
Number of citations: 1 search.proquest.com
CL Dwyer - 2012 - search.proquest.com
The objective of the research described in this thesis was to develop a general synthetic method which could be applied to the synthesis of the potent anti-cancer compound, …
Number of citations: 1 search.proquest.com

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